Lipophilicity Comparison: Cyclobutyl vs. Cyclopropyl Analogue
4-(2-Cyclobutylethyl)aniline exhibits a computed XLogP3 value of 3.5, compared to 3.0 for the smaller 4-(2-cyclopropylethyl)aniline [1][2]. This difference of +0.5 log units is substantial for medicinal chemistry, where it can translate to a measurable increase in passive membrane permeability and potentially affect oral bioavailability or CNS penetration.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 4-(2-cyclopropylethyl)aniline: XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP3 = +0.5 log units |
| Conditions | Computed property by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
This quantifiable lipophilicity edge means 4-(2-cyclobutylethyl)aniline is the better choice over its cyclopropyl analogue when a project requires a logD in the 3.5 range for optimum permeability or solubility without introducing the metabolic instability often associated with larger, more flexible cycloalkyl groups.
- [1] PubChem Compound Summary for CID 57091123, 4-(2-Cyclobutylethyl)aniline. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] PubChem Compound Summary for CID 56986299, 4-(2-Cyclopropylethyl)aniline. National Center for Biotechnology Information. Retrieved May 2026. View Source
